molecular formula C14H18KNO6S2 B13716696 2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt

2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt

Cat. No.: B13716696
M. Wt: 399.5 g/mol
InChI Key: HOVHFJPFXPGFEB-UHFFFAOYSA-M
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Description

2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt is a chemical compound with the molecular formula C14H18KNO6S2 and a molecular weight of 399.52 . This compound is known for its unique structure, which includes an indolinium core substituted with sulfonic acid groups and a sulfonatopropyl side chain. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt typically involves the reaction of 2,3,3-trimethylindolenine with 1,3-propanesultone under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the sulfonic acid groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its potassium salt form .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted indolinium derivatives. These products have diverse applications in scientific research and industry .

Scientific Research Applications

2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt involves its interaction with specific molecular targets and pathways. The sulfonic acid groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonic acid and sulfonatopropyl groups. This combination imparts distinct chemical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H18KNO6S2

Molecular Weight

399.5 g/mol

IUPAC Name

potassium;2,3,3-trimethyl-1-(3-sulfonatopropyl)indol-1-ium-5-sulfonate

InChI

InChI=1S/C14H19NO6S2.K/c1-10-14(2,3)12-9-11(23(19,20)21)5-6-13(12)15(10)7-4-8-22(16,17)18;/h5-6,9H,4,7-8H2,1-3H3,(H-,16,17,18,19,20,21);/q;+1/p-1

InChI Key

HOVHFJPFXPGFEB-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCS(=O)(=O)[O-].[K+]

Origin of Product

United States

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